Heptyl dodecanoate
CAS No.: 42231-73-2
Cat. No.: VC19641546
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42231-73-2 |
|---|---|
| Molecular Formula | C19H38O2 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | heptyl dodecanoate |
| Standard InChI | InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-15-17-19(20)21-18-16-14-8-6-4-2/h3-18H2,1-2H3 |
| Standard InChI Key | UFPKJDYAIRJMMW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Heptyl dodecanoate () is classified as a medium-chain ester with a molecular weight of 298.5 g/mol . Its IUPAC name, heptyl dodecanoate, reflects the union of a seven-carbon alcohol (heptanol) and a twelve-carbon fatty acid (lauric acid). The compound’s structure is defined by an ester bond formed between the hydroxyl group of heptanol and the carboxyl group of lauric acid, as represented by the SMILES notation and the InChIKey MPLLSYWBBPPERF-UHFFFAOYSA-N . Natural sources of lauric acid, such as palm oil and coconut oil, serve as precursors for its synthesis, underscoring its relevance in bio-based product development.
Synthesis and Production Methods
Traditional Esterification
Conventional synthesis involves acid-catalyzed esterification, where heptanol and lauric acid react under reflux conditions at 150–200°C. Sulfuric acid () is commonly employed as a catalyst, achieving yields up to 50% after three hours. The molar ratio of heptanol to lauric acid typically ranges from 1:1 to 1:2 to optimize efficiency.
Enzymatic and Solvent-Free Approaches
Recent studies demonstrate the efficacy of a chemically modified lipase from Thermomyces lanuginosus (cmLTL) in solvent-free synthesis. This method operates at milder temperatures (30–60°C) and achieves yields exceeding 50%, outperforming native (LTL) and immobilized (imLTL) enzyme forms . The cmLTL catalyst also exhibits reusability for six cycles without yield loss, enhancing cost-effectiveness .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Reusability |
|---|---|---|---|---|
| Acid-Catalyzed | 150–200 | 50 | Low | |
| Enzymatic (cmLTL) | Modified Lipase | 30–60 | >50 | High (6 cycles) |
Physicochemical Properties
Heptyl dodecanoate exhibits a liquid state at room temperature with a density of approximately 0.89 g/cm³. Its low volatility and high thermal stability (decomposition above 200°C) make it ideal for high-temperature applications. In cosmetic formulations, it enhances conductivity, as evidenced by a 1.070 μS/cm measurement in heptyl decanoate-containing emulsions . Refractive index values remain consistent (~1.3) across formulations, indicating optical stability .
Table 2: Key Physicochemical Properties
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 298.5 g/mol | - |
| Density | 0.89 g/cm³ | 25°C |
| Conductivity | 1.070 μS/cm | 25°C (BF+A3 formulation) |
| Refractive Index | ~1.3 | 25°C |
Applications and Functional Uses
Cosmetic Industry
As an emollient, heptyl dodecanoate reduces transepidermal water loss by forming an occlusive skin barrier, improving hydration and texture. It is a key component in creams and lotions, often replacing silicones due to its biocompatibility .
Industrial Applications
The compound’s stability and ester functionality make it valuable in biodiesel production via transesterification. Its role as a silicone alternative in lubricants and coatings is under exploration, with studies highlighting its ability to enhance formulation conductivity .
Mechanism of Action in Cosmetic Formulations
Heptyl dodecanoate interacts with the stratum corneum, forming a non-occlusive film that modulates skin permeability. This mechanism retains moisture without disrupting natural lipid barriers, aligning with trends in non-greasy skincare products .
Recent Advances and Research Findings
Green Synthesis Innovations
The cmLTL-mediated solvent-free method represents a paradigm shift in sustainable ester production, reducing energy consumption and waste .
Conductivity Enhancements
Formulations incorporating heptyl dodecanoate exhibit elevated conductivity, broadening its utility in electronic and functional coatings .
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